

# Acknowledgment of Initial Search and Pivot to a Related Compound

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## Compound of Interest

Compound Name: *Demethoxydeacetoxypseudolaric Acid B*

Cat. No.: *B15591678*

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Initial literature searches for "**Demethoxydeacetoxypseudolaric Acid B**" did not yield sufficient public data to construct the requested in-depth technical guide. However, a commercially available analog, semi-synthesized from Pseudolaric Acid B, is noted for its strong anti-cancer activity, with IC50 values ranging from 0.136 to 1.162µM[1]. Given the close relationship and the extensive body of research on Pseudolaric Acid B, this guide will focus on the latter as a proxy to fulfill the core requirements of the user request. Pseudolaric Acid B is a diterpene acid isolated from the bark of *Pseudolarix kaempferi* Gordon (pinaceae) and is recognized for its antifungal, antifertility, and cytotoxic properties[2].

## Introduction to Pseudolaric Acid B

Pseudolaric Acid B (PAB), a major active component of the Chinese herbal medicine 'Tu-jin-pi', has garnered significant attention for its potent biological activities. It has been identified as a promising lead compound for cancer therapy due to its ability to inhibit tubulin polymerization[2]. Furthermore, PAB exhibits antifungal properties and has been shown to be an agonist for the transcriptional activation of PPAR receptors, which are crucial for the membrane integrity and lipid metabolism of *Candida* species[2]. Its multifaceted therapeutic potential also extends to the inhibition of angiogenesis by reducing the secretion of vascular endothelial growth factor (VEGF) in tumor cells and inducing apoptosis in human melanoma cells through various pathways[2].

## Quantitative Data on Biological Activity

The following table summarizes the reported in vitro cytotoxic activities of Pseudolaric Acid B and its analogs against various cancer cell lines.

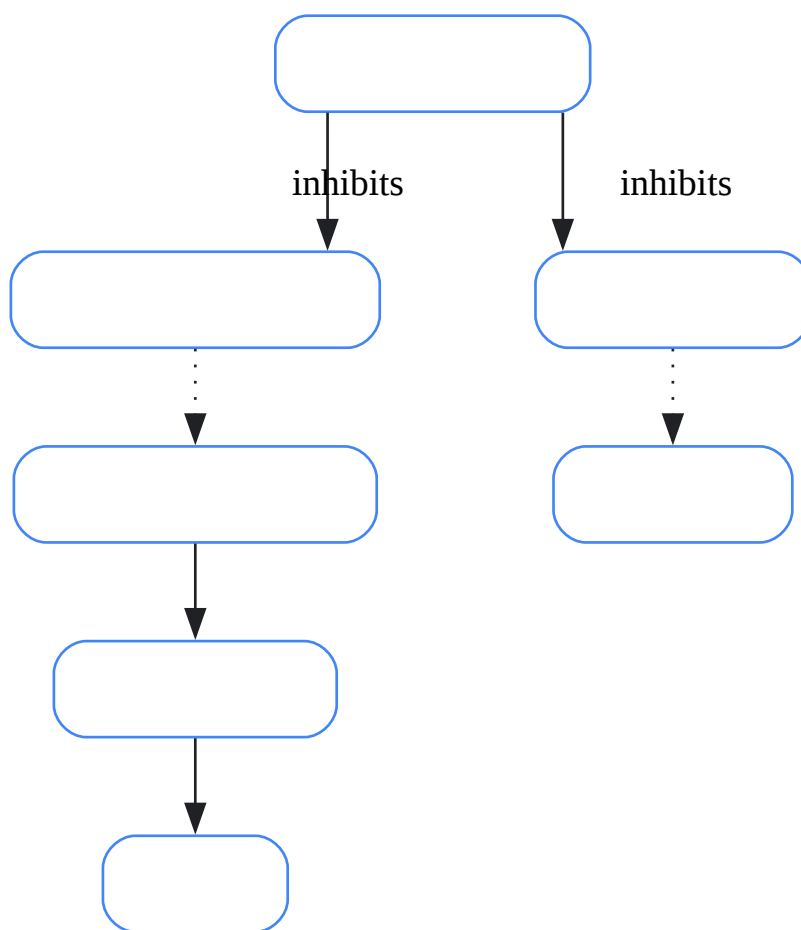
Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Demethoxydeacetoxypseudolaric acid B analog	Various	Cancer	0.136-1.162	[1]

## Mechanism of Action

Pseudolaric Acid B exerts its anticancer effects through multiple mechanisms. A primary mode of action is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest and subsequent apoptosis. Additionally, PAB has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis, by diminishing the secretion of VEGF in tumor cells[2]. The induction of apoptosis by PAB in human melanoma cells is another key aspect of its anticancer activity, involving several signaling pathways[2].

## Signaling Pathways

The biological activities of Pseudolaric Acid B are mediated through its interaction with several key signaling pathways. The following diagram illustrates the proposed mechanism of action for its anti-angiogenic and apoptotic effects.



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Caption: Proposed mechanism of action of Pseudolaric Acid B.

## Experimental Protocols

### Total Synthesis of (-)-Pseudolaric Acid B

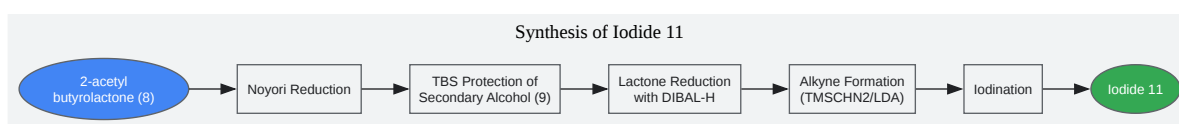
A key strategy in the total synthesis of (-)-Pseudolaric Acid B involves the construction of its polyhydroazulene core. This has been achieved through a metal-catalyzed [5+2] intramolecular cycloaddition of a vinylcyclopropane and an alkyne, using either Rhodium (Rh) or Ruthenium (Ru) catalysts[2].

A detailed, multi-step synthesis process is outlined below:

- Preparation of Iodide 11: The synthesis begins with the highly selective Noyori reduction of 2-acetyl butyrolactone (8) to generate two adjacent stereocenters[2].

- TBS Protection: The resulting secondary alcohol (9) is protected with a TBS group[2].
- Lactone Reduction: The lactone is then reduced using DIBAL-H[2].
- Alkyne Formation: The subsequent lactol is reacted with TMSCHN2/LDA and quenched with TMSCl to form the protected alkyne (10)[2].
- Iodination: For smaller scales, a one-step iodination of alcohol 10 is performed using PPh3/I2. For larger scales, a two-step procedure involving MsCl followed by NaI is more convenient[2].

The following workflow diagram illustrates the key stages of the synthesis.



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Caption: Key steps in the synthesis of Iodide 11.

## Conclusion

While information on "**Demethoxydeacetoxypseudolaric Acid B**" is limited, the extensive research on its parent compound, Pseudolaric Acid B, provides a solid foundation for understanding the potential therapeutic applications of this class of molecules. Pseudolaric Acid B's well-documented anti-cancer, antifungal, and anti-angiogenic properties, coupled with established synthetic pathways, make it and its derivatives promising candidates for further drug development. The data and protocols summarized in this guide offer a valuable resource for researchers and scientists in the field.

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## References

- 1. Demethoxydeacetoxypseudolaric acid B analog | CymitQuimica [cymitquimica.com]
- 2. Total Synthesis of (-)-Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]
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